Cas no 105-24-8 (2-Cyclopenten-1-yl Acetone)

2-Cyclopenten-1-yl Acetone structure
2-Cyclopenten-1-yl Acetone structure
Product Name:2-Cyclopenten-1-yl Acetone
CAS No:105-24-8
MF:C8H12O
MW:124.180282592773
CID:185506
PubChem ID:98095
Update Time:2025-07-23

2-Cyclopenten-1-yl Acetone Chemical and Physical Properties

Names and Identifiers

    • 2-Propanone,1-(2-cyclopenten-1-yl)-
    • 1-(2-CYCLOPENTENYL)-2-PROPANONE
    • 1-cyclopent-2-en-1-ylpropan-2-one
    • 2-CYCLOPENTEN-1-YL ACETONE
    • 2-Cyclopentenyl-1-acetone
    • 1-cyclopent-2-enylacetone
    • 1-Cyclopent-2-enylpropan-2-one
    • 2-cyclopentene-1-acetone
    • Cyclopent-2-enyl-aceton
    • cyclopent-2-enyl-acetone
    • Einecs 203-280-4
    • TIMTEC-BB SBB008587
    • 2-Cyclopentyl-1-acetone
    • 1-(2-cyclopentenyl)acetone
    • 1-(2-CYCLOPENTEN-1-YL)-2-PROPANONE
    • 2-CYCLOPENTENYL-1-ACETONE ---LIQUID---
    • SCHEMBL10167942
    • FT-0612131
    • 2-Propanone, 1-(2-cyclopenten-1-yl)-
    • NSC 76085
    • 1-(cyclopent-2-enyl)propan-2-one
    • NSC-76085
    • NSC76085
    • 1-(cyclopent-2-en-1-yl)propan-2-one
    • AKOS006345011
    • MFCD00039454
    • NS00041363
    • DTXSID901295570
    • (2-Cyclopentenyl)-2-propanone
    • (2-Cyclopenten-1-yl)-2-propanone
    • CS-0236252
    • EN300-1699057
    • 105-24-8
    • 2-cyclopentenyl-1-acetone, AldrichCPR
    • 2-Cyclopenten-1-yl Acetone
    • Inchi: 1S/C8H12O/c1-7(9)6-8-4-2-3-5-8/h2,4,8H,3,5-6H2,1H3
    • InChI Key: LHAJIBPLECWWQP-UHFFFAOYSA-N
    • SMILES: O=C(C)CC1C=CCC1

Computed Properties

  • Exact Mass: 124.08900
  • Monoisotopic Mass: 124.089
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1A^2
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 1.4

Experimental Properties

  • Density: 0.932
  • Melting Point: Not available
  • Boiling Point: 178.2°C at 760 mmHg
  • Flash Point: 54°C
  • Refractive Index: 1.462
  • PSA: 17.07000
  • LogP: 1.93170
  • Vapor Pressure: 1.0±0.3 mmHg at 25°C

2-Cyclopenten-1-yl Acetone Security Information

2-Cyclopenten-1-yl Acetone Customs Data

  • HS CODE:2914299000
  • Customs Data:

    China Customs Code:

    2914299000

    Overview:

    2914299000. Other cycloalkanones without other oxygen-containing groups\Cyclic enone or cyclic terpenone. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914299000. other cyclanic, cyclenic or cyclotherpenic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

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2-Cyclopenten-1-yl Acetone Related Literature

Additional information on 2-Cyclopenten-1-yl Acetone

Introduction to 2-Cyclopenten-1-yl Acetone (CAS No. 105-24-8) and Its Emerging Applications in Chemical and Biomedical Research

2-Cyclopenten-1-yl Acetone, identified by the Chemical Abstracts Service Number (CAS No.) 105-24-8, is a heterocyclic ketone with a cyclopentene ring fused to an acetyl group. This compound has garnered significant attention in recent years due to its versatile chemical properties and potential applications in pharmaceutical synthesis, material science, and biochemical research. Its unique structural framework, combining a five-membered aromatic-like ring with a reactive ketone moiety, makes it a valuable intermediate in organic transformations and a candidate for developing novel bioactive molecules.

The structural motif of 2-Cyclopenten-1-yl Acetone (CAS No. 105-24-8) allows for diverse functionalization strategies, enabling chemists to tailor its reactivity for specific synthetic pathways. The cyclopentene ring provides steric and electronic features that can influence the compound's interactions with biological targets, while the ketone group serves as a versatile handle for further derivatization. These characteristics have positioned this molecule as a key building block in the synthesis of complex natural products, agrochemicals, and medicinal agents.

In the realm of pharmaceutical research, 2-Cyclopenten-1-yl Acetone (CAS No. 105-24-8) has been explored as a precursor in the development of therapeutic agents targeting various diseases. Recent studies have highlighted its role in generating novel scaffolds for kinase inhibitors, which are critical in treating cancers and inflammatory disorders. The cyclopentene core mimics bioactive pharmacophores found in natural products, while the ketone group can be modified to enhance binding affinity and selectivity against specific protein targets. Such modifications align with the growing demand for structure-based drug design approaches that leverage heterocyclic compounds for improved efficacy.

Moreover, the compound's reactivity has been exploited in catalytic processes that facilitate carbon-carbon bond formation, a cornerstone of organic synthesis. Researchers have demonstrated its utility in cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, where it serves as an effective ligand or intermediate. These reactions are pivotal in constructing complex molecular architectures, underscoring the importance of 2-Cyclopenten-1-yl Acetone (CAS No. 105-24-8) in modern synthetic methodologies.

Advances in computational chemistry have further enhanced the understanding of 2-Cyclopenten-1-yl Acetone's behavior under various conditions. Molecular modeling studies have revealed insights into its electronic structure and interaction patterns with enzymes and receptors, guiding rational modifications for enhanced bioactivity. Such computational approaches are increasingly integral to drug discovery pipelines, complementing experimental efforts by predicting molecular properties with high precision.

The compound's role extends beyond pharmaceuticals into materials science, where it has been investigated for its potential as a monomer or additive in polymer formulations. Its ability to impart specific mechanical or thermal properties makes it a candidate for developing advanced materials with tailored functionalities. For instance, incorporating 2-Cyclopenten-1-yl Acetone (CAS No. 105-24-8) into polymer matrices can enhance their resistance to degradation or improve their compatibility with biological systems.

Recent patents and scientific literature underscore the growing interest in 2-Cyclopenten-1-yl Acetone (CAS No. 105-24-8) as an innovative chemical entity. Researchers are exploring its derivatives for applications ranging from photodynamic therapy to antimicrobial agents, demonstrating its broad utility across multiple disciplines. The compound's adaptability underscores its significance as a chemical probe and synthetic intermediate.

The synthesis of 2-Cyclopenten-1-yl Acetone (CAS No. 105-24-8) itself presents an interesting challenge due to its structural complexity. Traditional methods often involve multi-step sequences that require careful optimization to achieve high yields and purity. However, recent innovations in catalytic systems have streamlined these processes, making large-scale production more feasible while maintaining stringent quality control standards.

In conclusion, 2-Cyclopentan -1 -yl acet one( CAS NO . 10 5 -24 -8 ) is a multifaceted compound with far-reaching implications in chemical research . Its unique structural features , coupled with its reactivity , make it indispensable in pharmaceutical synthesis , material science , and biochemical investigations . As research continues to uncover new applications , this molecule is poised to remain at the forefront of scientific discovery . p >

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